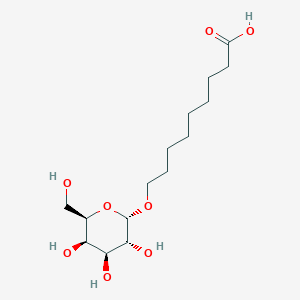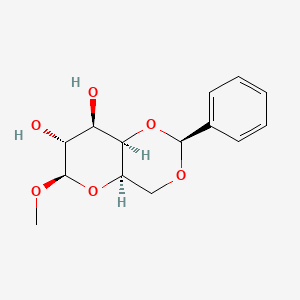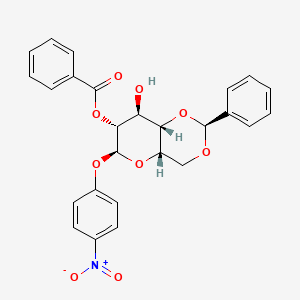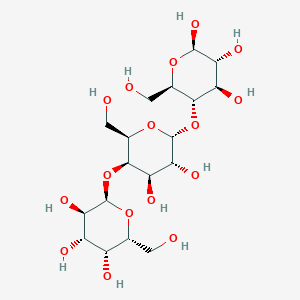
3,3,4,5-Tetrachlorobiphenyl
Vue d'ensemble
Description
3,3,4,5-Tetrachlorobiphenyl is a useful research compound. Its molecular formula is C12H8Cl4 and its molecular weight is 294.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Separation and Quantitation Techniques : Kamops et al. (1979) discussed methods for separating and quantifying 3,3′,4,4′-tetrachlorobiphenyl using Florisil column chromatography and gas-liquid chromatography, which are crucial for accurate measurement in environmental and toxicological studies (Kamops et al., 1979).
Dechlorination by Microorganisms : Van Dort and Bedard (1991) found that certain anaerobic microorganisms can dechlorinate polychlorinated biphenyls, including 3,3,4,5-Tetrachlorobiphenyl, which is significant for bioremediation efforts (Van Dort & Bedard, 1991).
Toxicity in Biological Systems : Brunström and Darnerud (1983) investigated the toxicity and distribution of 3,3',4,4'-tetrachlorobiphenyl in chick embryos, highlighting its potential teratogenic and toxic effects (Brunström & Darnerud, 1983).
Synthesis and Chemical Studies : Reich and Reich (1990) described the preparation of the 5,6-arene oxide of 3,3',4,4'-tetrachlorobiphenyl, which is important for understanding its chemical properties and potential applications (Reich & Reich, 1990).
Antiestrogenic and Antitumorigenic Activity : Ramamoorthy et al. (1999) discovered that 3,3',4,4'-Tetrachlorobiphenyl exhibits antiestrogenic and antitumorigenic activities in rodent and human breast cancer cells, which could be significant for therapeutic applications (Ramamoorthy et al., 1999).
Electrochemical Detection : Wei et al. (2011) developed an electrochemical impedance sensor for detecting polychlorinated biphenyls like 3,3',4,4'-tetrachlorobiphenyl, demonstrating its potential in environmental monitoring (Wei et al., 2011).
Pharmacokinetics in Animals : Tuey and Matthews (1977) studied the pharmacokinetics of 3,3',5,5'-tetrachlorobiphenyl in rats, providing insights into how it is metabolized and excreted, crucial for understanding its environmental and health impacts (Tuey & Matthews, 1977).
Propriétés
IUPAC Name |
1,2,6,6-tetrachloro-4-phenylcyclohexa-1,3-diene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl4/c13-10-6-9(7-12(15,16)11(10)14)8-4-2-1-3-5-8/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMAOJVKRDRAMQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC(=C(C1(Cl)Cl)Cl)Cl)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,5-Methano-5H,9H-pyrimido[2,1-b][1,5,3]dioxazepin-9-one, 3-[[bis(4-methoxyphenyl)phenylmethoxy]methyl]-2,3-dihydro-8-methyl-, (2R,3R,5R)-](/img/structure/B8082867.png)
![[R-(R*,R*)]-3-[1-[3-[Bis(phenylmethyl)amino]phenyl]propyl]-5,6-dihydro-4-hydroxy-6-(2-phenylethyl)-6-(1-propynyl)-2H-pyran-2-one](/img/structure/B8082875.png)

![(2R,4aS,6S,7S,8R,8aS)-6-methoxy-2-phenyl-8-phenylmethoxy-7-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B8082884.png)


![(8S,9S,10R,11S,13S,14S,17R)-6,11,17-Trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B8082893.png)


![2-(hydroxymethyl)-6-[2-methoxy-4-[(E)-2-nitroethenyl]phenoxy]oxane-3,4,5-triol](/img/structure/B8082914.png)



